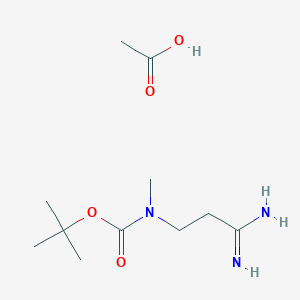
acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate is a complex organic compound with a unique structure that combines elements of acetic acid, tert-butyl groups, and carbamate functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tert-butyl carbamate: This step involves the reaction of tert-butyl alcohol with phosgene or a phosgene substitute to form tert-butyl chloroformate, which is then reacted with an amine to produce tert-butyl carbamate.
Introduction of the carbamimidoylethyl group: This step involves the reaction of the tert-butyl carbamate with an appropriate reagent, such as an isocyanate or a carbodiimide, to introduce the carbamimidoylethyl group.
Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate or as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, tert-butyl N-(2-aminoethyl)-N-methylcarbamate: Similar structure but with an aminoethyl group instead of a carbamimidoylethyl group.
Acetic acid, tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate: Contains a hydroxyethyl group instead of a carbamimidoylethyl group.
Acetic acid, tert-butyl N-(2-ethyl)-N-methylcarbamate: Features an ethyl group instead of a carbamimidoylethyl group.
Uniqueness
Acetic acid, tert-butyl N-(2-carbamimidoylethyl)-N-methylcarbamate is unique due to the presence of the carbamimidoylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific scientific research applications and distinguishes it from other similar compounds.
Eigenschaften
IUPAC Name |
acetic acid;tert-butyl N-(3-amino-3-iminopropyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.C2H4O2/c1-9(2,3)14-8(13)12(4)6-5-7(10)11;1-2(3)4/h5-6H2,1-4H3,(H3,10,11);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXRPHGIJVZWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N(C)CCC(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2-bromo-5-methoxybenzoyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2537859.png)
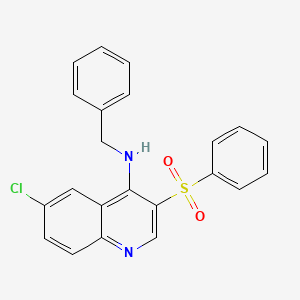

![(2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE](/img/structure/B2537863.png)
![Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2537864.png)
![N-[(4-chlorophenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2537866.png)
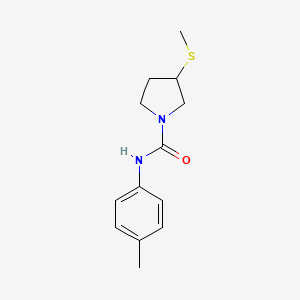
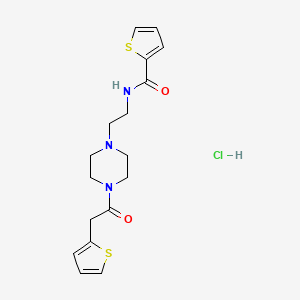
![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2537874.png)
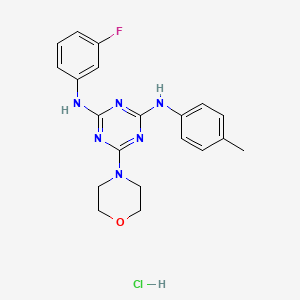
![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide](/img/structure/B2537877.png)
![N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-3-carboxamide](/img/structure/B2537878.png)
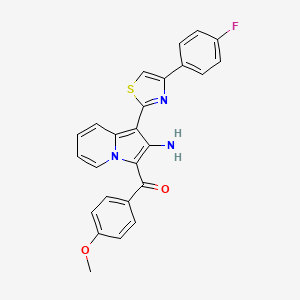
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclopropanecarboxamide](/img/structure/B2537881.png)
